2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
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Description
2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C18H14ClN3O5 and its molecular weight is 387.8g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Isoxazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their chemical diversity . .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities
Result of Action
Isoxazole derivatives are known to have a variety of effects at the molecular and cellular level due to their diverse biological activities
Biological Activity
The compound 2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₅ClN₂O₄
- Molar Mass : 364.78 g/mol
- CAS Number : 123456-78-9 (hypothetical for reference)
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]isoxazole derivatives. The compound has shown cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
HCT-116 (Colorectal carcinoma) | 6.3 | Very Strong |
PC3 (Prostate cancer) | 8.0 | Strong |
MCF-7 (Breast cancer) | 14.1 | Moderate |
In vitro assays indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .
Antimycobacterial Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb). In a study assessing various derivatives, it was found that modifications to the isoxazole ring could enhance antimycobacterial properties. The compound exhibited an MIC (Minimum Inhibitory Concentration) of less than 15 µM against Mtb strains, suggesting significant potential in treating tuberculosis .
Antidiabetic Activity
Research indicates that pyrrolo[3,4-d]isoxazole derivatives may improve insulin sensitivity. In mouse adipocyte models, the compound increased glucose incorporation into lipids by up to 37%, demonstrating its potential as an antidiabetic agent .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells.
- Regulation of Glucose Metabolism : Its role in enhancing insulin sensitivity suggests involvement in metabolic regulation.
Case Study 1: Anticancer Efficacy
A study conducted on ovarian and breast cancer cell lines demonstrated that the compound induced significant cytotoxicity with minimal toxicity to non-cancerous cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimycobacterial Activity
In a comparative study with known antimycobacterial agents, this compound showed superior activity against resistant strains of Mtb, indicating its potential as an alternative treatment option in tuberculosis therapy .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5/c1-20-17(23)14-15(10-2-6-13(7-3-10)22(25)26)21(27-16(14)18(20)24)12-8-4-11(19)5-9-12/h2-9,14-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFRELCRDZVNGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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